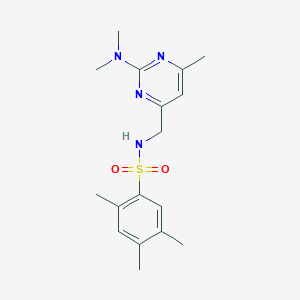

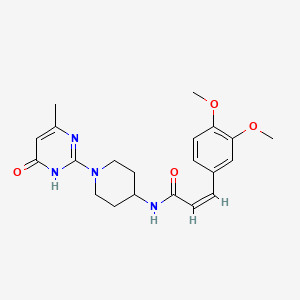

![molecular formula C10H13ClN2O B2469465 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride CAS No. 2567495-52-5](/img/structure/B2469465.png)

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567495-52-5 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is 3-(2-(methylamino)ethoxy)benzonitrile hydrochloride .

Molecular Structure Analysis

The InChI code for “3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a powder that is stored at 4 degrees Celsius .科学的研究の応用

Synthesis and Chemical Properties

- The compound has been a subject of study for the synthesis of various organic compounds. For instance, it has been used in the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines. These are created through treatment with phenacylbromides under alkaline conditions, leading to nucleophilic cyclization and the formation of tetracyclic quinolinones. This process represents a new method for preparing quindoline and its analogs (Rádl, Konvička, & Váchal, 2000).

Antimicrobial Activity

- Some derivatives of the compound have been synthesized and shown moderate to significant antimicrobial properties. These derivatives have been effective against a range of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and fungal pathogens (Ostrowska et al., 2013).

Biotransformation

- Biotransformation of similar compounds (cyanomethyl benzonitrile compounds) has been studied using the soil bacterium Rhodococcus rhodochrous LL100-21. This bacterium, when grown on specific nitrile compounds, induced the formation of nitrile hydrolyzing enzymes. This process results in hydrolysis of the aromatic nitrile to produce various acids, showing the potential for environmental bioremediation applications (Dadd et al., 2001).

Catalysis in Aqueous Solutions

- The compound's derivatives have been studied for their catalytic activity in aqueous solutions. For example, a study involving molybdocene explored the hydration of nitriles to amides in water, revealing potential applications in green chemistry and catalysis (Breno, Pluth, & Tyler, 2003).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

特性

IUPAC Name |

3-[2-(methylamino)ethoxy]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZOQFBSAKMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC(=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

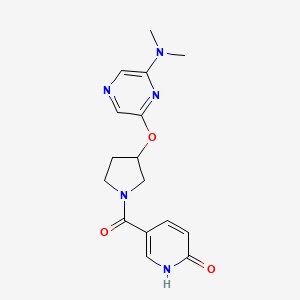

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)

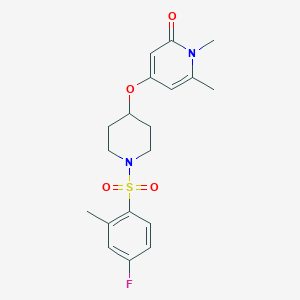

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)

![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)